6-(4-BENZYLPIPERIDIN-1-YL)-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
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Overview
Description
6-(4-BENZYLPIPERIDIN-1-YL)-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a dimethylphenyl group attached to an oxadiazole-pyrazine core
Preparation Methods
The synthesis of 6-(4-BENZYLPIPERIDIN-1-YL)-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Oxadiazole-Pyrazine Core: This step involves the cyclization of appropriate precursors to form the oxadiazole-pyrazine core.
Coupling Reactions: The final step involves coupling the piperidine ring and the oxadiazole-pyrazine core with the dimethylphenyl group under suitable reaction conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using automated synthesis techniques and advanced purification methods.
Chemical Reactions Analysis
6-(4-BENZYLPIPERIDIN-1-YL)-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-BENZYLPIPERIDIN-1-YL)-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-BENZYLPIPERIDIN-1-YL)-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-(4-BENZYLPIPERIDIN-1-YL)-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can be compared with other similar compounds, such as:
4H,8H-bis(1,2,5-oxadiazolo)[3,4-b3’,4’-e]Pyrazine: This compound shares a similar oxadiazole-pyrazine core but differs in its substituents.
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds have a different core structure but may exhibit similar biological activities.
Thiadiazolo[3,4-e]thieno[3,2-b]indole-flanked Compounds: These compounds have a thiadiazole core and are used in similar applications in material science.
Properties
IUPAC Name |
5-(4-benzylpiperidin-1-yl)-N-(2,3-dimethylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c1-16-7-6-10-20(17(16)2)25-23-24(27-22-21(26-23)28-31-29-22)30-13-11-19(12-14-30)15-18-8-4-3-5-9-18/h3-10,19H,11-15H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTRYCRIZOCYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2N4CCC(CC4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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